An In-Depth Technical Guide to the Physicochemical Properties of N-(p-Nitrobenzyloxy)-phthalimide
An In-Depth Technical Guide to the Physicochemical Properties of N-(p-Nitrobenzyloxy)-phthalimide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
N-(p-Nitrobenzyloxy)-phthalimide stands as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining the phthalimide moiety with a p-nitrobenzyloxy group, render it a valuable precursor and a versatile tool in the synthesis of complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its role as a stable equivalent of hydroxylamine and its potential as a protecting group. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, empowering researchers to effectively harness the potential of this reagent in their work.
Core Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its characterization.
Structural and General Properties
N-(p-Nitrobenzyloxy)-phthalimide is a crystalline solid. The presence of the polar nitro group and the phthalimide carbonyls, combined with the aromatic rings, results in a molecule with moderate polarity. This structural composition influences its solubility and chromatographic behavior.
Table 1: General and Computed Physicochemical Properties of N-(p-Nitrobenzyloxy)-phthalimide
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₅ | PubChem[1] |
| Molecular Weight | 298.25 g/mol | PubChem[1] |
| IUPAC Name | 2-((4-nitrobenzyl)oxy)isoindoline-1,3-dione | - |
| CAS Number | 30777-84-5 (for m-isomer) | PubChem[1] |
Note: While the CAS number is for the meta-isomer, the molecular formula and weight are the same for the para-isomer.
Solubility Profile
Predicting the solubility of N-(p-Nitrobenzyloxy)-phthalimide is guided by the "like dissolves like" principle. The molecule's moderate polarity suggests it will be sparingly soluble in non-polar solvents and more soluble in polar aprotic solvents. Phthalimides, in general, are slightly soluble in water but more so upon the addition of a base.[2]
Table 2: Predicted Qualitative Solubility of N-(p-Nitrobenzyloxy)-phthalimide
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good | Strong dipole-dipole interactions facilitate dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can engage in dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity allows for some interaction. |
| Alcohols | Methanol, Ethanol | Low | The non-polar regions of the molecule limit extensive hydrogen bonding. |
| Non-polar | Hexanes, Toluene | Poor | Lack of favorable intermolecular interactions. |
This predicted solubility profile should be empirically verified for specific applications.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of N-(p-Nitrobenzyloxy)-phthalimide. Below are the expected characteristic spectral features.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and the p-nitrophenyl groups, as well as a characteristic singlet for the benzylic methylene protons. The protons on the phthalimide ring typically appear as two multiplets in the aromatic region. The protons on the p-nitrophenyl ring will appear as two doublets due to para-substitution.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the phthalimide group at the lower field, followed by the aromatic carbons. The benzylic carbon will also have a characteristic chemical shift.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the phthalimide ring (typically around 1730-1790 cm⁻¹). The nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations (around 1350 cm⁻¹ and 1520 cm⁻¹, respectively).
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, aiding in the confirmation of its identity.
Synthesis of N-(p-Nitrobenzyloxy)-phthalimide: A Detailed Protocol
The synthesis of N-(p-Nitrobenzyloxy)-phthalimide is typically achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis.[3] This method involves the reaction of a phthalimide salt with a p-nitrobenzyl halide. A common and effective approach utilizes N-hydroxyphthalimide as the starting material.
Causality Behind Experimental Choices
The choice of N-hydroxyphthalimide as a precursor is strategic. The hydroxyl group can be deprotonated with a mild base to form a nucleophilic oxygen anion, which then readily attacks the electrophilic benzylic carbon of p-nitrobenzyl bromide. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the N-hydroxyphthalimide anion and facilitating the SN2 reaction.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating through in-process monitoring and clear purification steps, ensuring the isolation of a pure product.
Step-by-Step Methodology:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF).
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Base Addition: To the stirred solution, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.5 eq). The addition of the base will deprotonate the hydroxyl group of N-hydroxyphthalimide, forming the corresponding anion.
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Addition of the Alkylating Agent: Slowly add a solution of p-nitrobenzyl bromide (1.0 eq) in anhydrous DMF to the reaction mixture at room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, less polar spot will indicate the formation of the product.
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Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The product, being insoluble in water, will precipitate out.
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Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMF. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure N-(p-Nitrobenzyloxy)-phthalimide as a crystalline solid.
Mechanistic Rationale
The synthesis proceeds via a classical SN2 mechanism. The deprotonated N-hydroxyphthalimide acts as the nucleophile, attacking the electrophilic benzylic carbon of p-nitrobenzyl bromide and displacing the bromide ion as the leaving group.
Caption: Synthesis of N-(p-Nitrobenzyloxy)-phthalimide via SN2 reaction.
Applications in Chemical Synthesis
N-(p-Nitrobenzyloxy)-phthalimide serves as a valuable reagent in organic synthesis, primarily as a stable and convenient source of a protected hydroxylamine derivative.
A Stable Hydroxylamine Equivalent
Hydroxylamine itself can be unstable and challenging to handle. N-(p-Nitrobenzyloxy)-phthalimide provides a stable, solid alternative. The N-O bond can be cleaved under specific conditions to release p-nitrobenzyloxyamine, which can then be used in various synthetic transformations where a hydroxylamine moiety is required.
Role as a Protecting Group
The p-nitrobenzyl group is a known protecting group in organic synthesis, particularly in peptide chemistry.[4] It is stable to acidic conditions but can be cleaved under reductive or photolytic conditions. The phthalimide group also serves as a protecting group for the amino functionality.
Workflow for Deprotection:
The cleavage of the N-O bond in N-(p-Nitrobenzyloxy)-phthalimide can be achieved through various methods, including catalytic hydrogenation or treatment with reducing agents. The p-nitrobenzyl group can also be removed under specific conditions, such as treatment with aqueous sodium hydroxide in methanol.[5]
Caption: Deprotection pathways for N-(p-Nitrobenzyloxy)-phthalimide.
Safety and Handling
As a nitroaromatic compound and a phthalimide derivative, N-(p-Nitrobenzyloxy)-phthalimide should be handled with appropriate safety precautions.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
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Inhalation: Avoid inhaling dust.[6]
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
N-(p-Nitrobenzyloxy)-phthalimide is a multifaceted compound with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with a straightforward synthesis, make it an attractive reagent for researchers. Its primary utility as a stable hydroxylamine equivalent and its potential application in protecting group strategies underscore its importance. By following the detailed protocols and safety guidelines presented in this guide, scientists can confidently and effectively utilize N-(p-Nitrobenzyloxy)-phthalimide to advance their research and development endeavors.
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Albericio, F., et al. p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Eur. J. Org. Chem.2001 , 2001 (19), 3873-3881. [Link]
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